molecular formula C16H19N5 B6448266 2-methyl-6-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyrazine CAS No. 2548977-14-4

2-methyl-6-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyrazine

Cat. No.: B6448266
CAS No.: 2548977-14-4
M. Wt: 281.36 g/mol
InChI Key: OLCRGNSPIIKEAE-UHFFFAOYSA-N
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Description

2-Methyl-6-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyrazine is a heterocyclic compound featuring a pyrazine core fused with a bicyclic octahydropyrrolo[3,4-b]pyrrole moiety. The pyridin-2-yl substituent at the 5-position of the pyrrolidine ring introduces aromatic and coordinating properties, while the methyl group at the pyrazine 2-position enhances steric and electronic modulation.

Properties

IUPAC Name

1-(6-methylpyrazin-2-yl)-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5/c1-12-8-17-9-16(19-12)21-7-5-13-10-20(11-14(13)21)15-4-2-3-6-18-15/h2-4,6,8-9,13-14H,5,7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCRGNSPIIKEAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N2CCC3C2CN(C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyrazine typically involves multi-step reactions that include cyclization, ring annulation, and cycloaddition. One common method involves the reaction of N-alkylpyrrole with hydrazine hydrate, leading to the formation of the pyrazine ring through intramolecular heterocyclization .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and solvent conditions to facilitate the cyclization and annulation processes efficiently.

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-methyl-6-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-6-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby blocking the phosphorylation process essential for cell signaling and growth .

Comparison with Similar Compounds

Pyrrolo[3,4-b]pyrazine Derivatives

  • 6-(5-Chloropyridin-2-yl)-7-oxo-5H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate: This derivative () shares the pyrrolo[3,4-b]pyrazine core but replaces the octahydropyrrolo group with a chloropyridinyl substituent.
  • Coated Tablets of 6-(5-Chloro-2-pyridyl)-5-[(4-methylpiperazinyl)carbonyloxy]-7-oxo-pyrrolo[3,4-b]pyrazine (): This pharmaceutical formulation highlights the compound’s stability in drug delivery systems. Its structural similarity suggests that the target compound may also exhibit favorable pharmacokinetic properties .

Fused Bicyclic Systems with Pyrazine

  • 5-(1-Oxidopyridin-2-yl)-6-pyridin-2-yl-[1,2,5]thiadiazolo[3,4-b]pyrazine (): The thiadiazolo[3,4-b]pyrazine core replaces the pyrrolo-pyrrolidine system, introducing a sulfur-containing heterocycle.
  • Pyrazolo[3,4-b]pyrazine Derivatives (): These compounds, such as 5-(4,5-dihydroimidazol-2-yl)-3-methyl-1-phenylpyrazolo[3,4-b]pyrazine, exhibit planar aromatic cores with hydrogen-bonding motifs. Their crystallographic data reveal π–π stacking interactions, which are less pronounced in the partially saturated target compound .

Substituent Effects

Pyridinyl Groups

  • The pyridin-2-yl group in the target compound is a common feature in ligands for metalloenzymes and receptors. In contrast, 5-(4′-N,N-diphenylamino-biphenyl-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine () substitutes pyridinyl with a diphenylamino-biphenyl group, creating a push–pull electronic structure suitable for optoelectronic applications .

Methyl and Piperazinyl Modifications

  • Methyl groups at pyrazine positions (e.g., 2-methyl in the target compound) are less sterically hindering than bulkier substituents like the butyl group in 6-butyl-3,5,7-trimethyl-pyrrolo[3,4-d]pyridazin-4-one (). The latter’s extended alkyl chain reduces solubility but increases lipophilicity .

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